Cas no 951885-76-0 (Ethyl 8-(4-cyanophenyl)-8-oxooctanoate)
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 8-(4-CYANOPHENYL)-8-OXOOCTANOATE
- 7571f
- Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
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- MDL: MFCD01320304
- Inchi: 1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3
- InChI Key: YWOXXIIYGFLHIF-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCCCC(C1C=CC(C#N)=CC=1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 375
- Topological Polar Surface Area: 67.2
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207817-1g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207817-2g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207817-5g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| abcr | AB367811-1 g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate; 97% |
951885-76-0 | 1g |
€675.10 | 2022-06-10 | ||
| abcr | AB367811-2 g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate; 97% |
951885-76-0 | 2g |
€1,102.80 | 2022-06-10 | ||
| A2B Chem LLC | AX95912-1g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 1g |
$1448.00 | 2024-07-18 | ||
| A2B Chem LLC | AX95912-2g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 2g |
$2215.00 | 2024-07-18 | ||
| Ambeed | A296931-1g |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | 97% | 1g |
$380.0 | 2025-04-14 | |
| Key Organics Ltd | MS-21350-1G |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | >95% | 1g |
£468.00 | 2025-02-09 | |
| Key Organics Ltd | MS-21350-5G |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
951885-76-0 | >95% | 5g |
£1715.00 | 2025-02-09 |
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Suppliers
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS No. 951885-76-0): A Comprehensive Overview
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, identified by its CAS number 951885-76-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains. The detailed exploration of this molecule not only highlights its chemical composition but also delves into the latest research findings that underscore its relevance in modern science.
The molecular structure of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate consists of an octanoate ester moiety linked to a phenyl ring substituted with a cyano group. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable candidate for synthetic chemistry and drug development. The presence of the 8-oxooctanoate group introduces a site for potential biofunctionalization, which has been explored in recent studies for designing novel bioactive molecules.
In the realm of pharmaceutical research, Ethyl 8-(4-cyanophenyl)-8-oxooctanoate has been investigated for its pharmacological properties. Studies have indicated that this compound exhibits promising characteristics in modulating biological pathways, particularly those involving inflammation and oxidative stress. The 4-cyanophenyl moiety is known to contribute to the compound's ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications in conditions such as neurodegenerative diseases and chronic inflammation.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. Molecular docking simulations have revealed that this compound can bind effectively to several targets of interest, including certain kinases and transcription factors. These findings are supported by experimental data, which show that the compound can indeed modulate the activity of these targets in vitro. Such interactions are crucial for understanding its mechanism of action and for designing derivatives with enhanced efficacy.
The synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate represents another area of active investigation. Researchers have developed novel synthetic routes that improve yield and purity, making it more feasible for large-scale production. These methods often involve multi-step organic transformations, including condensation reactions, hydrolysis, and esterification. The optimization of these processes is essential for ensuring the availability of this compound for further research and development.
The environmental impact of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is also a consideration in its application. Studies have been conducted to assess its biodegradability and toxicity profile. Preliminary results suggest that the compound is relatively stable under environmental conditions but does not exhibit significant toxicity towards aquatic organisms. This information is crucial for guiding its safe use in industrial and laboratory settings.
Future directions in the study of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate include exploring its role in drug delivery systems. The unique chemical properties of this compound make it an attractive candidate for developing novel formulations that enhance drug solubility and target specificity. Additionally, investigations into its potential as an intermediate in the synthesis of more complex molecules are ongoing. These efforts aim to unlock new possibilities in medicinal chemistry and materials science.
In conclusion, Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (CAS No. 951885-76-0) is a multifaceted compound with significant potential in various scientific applications. Its structural features, combined with recent research findings, highlight its importance as a tool in chemical synthesis and pharmaceutical development. As research continues to uncover new aspects of this molecule, it is likely to play an increasingly vital role in advancing our understanding of biological processes and developing innovative therapeutic strategies.
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